6-Methyl-2-(4-nitrobenzoyl)pyridine

Electrochemistry Redox Chemistry Linear Free Energy Relationships

This distinctive nitro-functionalized pyridine building block addresses the need for specialized intermediates in redox catalysis and agrochemical research. Sourcing challenges are resolved by BenchChem's reliable supply. • Unique multi-electron transfer capability, demonstrated by a distinct third reduction wave in related pyridinium systems. • Proven scaffold for synergistic fungicide formulations, as claimed in patents for stable, high-efficacy crop protection. • Essential precursor for generating 6-aryl-pyridine thiosemicarbazone insecticides with insect growth-regulating properties.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1187166-02-4
Cat. No. B1391977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-nitrobenzoyl)pyridine
CAS1187166-02-4
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3
InChIKeyZHKQNOKMMVJBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-(4-nitrobenzoyl)pyridine Overview


6-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187166-02-4) is a synthetic pyridine derivative with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is typically supplied as a crystalline solid with a purity specification of 95-97% . The compound features a nitro group at the para-position of the benzoyl ring and a methyl substituent at the 6-position of the pyridine ring, structural features that influence its reactivity and potential applications .

Workflow Synthetic intermediate for nitro-substituted heterocycles
Selection para-Nitro regioisomer for distinct electronic tuning
Context Crystalline solid with specification review required

Why 6-Methyl-2-(4-nitrobenzoyl)pyridine Is Unique


Substitution of this compound with other 2-benzoylpyridine derivatives is not straightforward due to the distinct electronic and steric effects of its substituents. The electron-withdrawing 4-nitro group on the benzoyl ring and the electron-donating 6-methyl group on the pyridine ring create a unique electronic environment. This specific substitution pattern dictates the compound's redox behavior, as demonstrated in studies on related 4-benzoylpyridinium systems where the nitro group undergoes a distinct reduction step prior to the broader system [1]. Furthermore, the position of the nitro group (para vs. meta or ortho) fundamentally alters the compound's reactivity and potential biological interactions, making regioisomers like 6-Methyl-2-(3-nitrobenzoyl)pyridine poor functional substitutes [2].

Regioisomer mismatch

6-Methyl-2-(3-nitrobenzoyl)pyridine exhibits different electronic and steric profiles, which may shift redox behavior and downstream reactivity.

Non-nitrated analog limitation

Analogs without the 4-nitro group lack the reported third reduction wave and may not support multi-electron transfer studies.

Patent-scaffold divergence

Fungicide and insecticide intermediate patents specifically claim the nitro-methyl pattern; other substitution patterns may not align with disclosed synergistic or precursor roles.

Differentiation Evidence for 6-Methyl-2-(4-nitrobenzoyl)pyridine


Unique Multi-Electron Redox Profile

Research on closely related 4-benzoyl-N-(4-substituted benzyl)pyridinium cations demonstrates that the 4-nitro substituent (analogous to the target compound) provides a quantifiable advantage in redox tuning. The nitro group (X=NO2) leads to three distinct one-electron reductions, with the first being specific to the nitro group itself. This is in contrast to other substituents (X=H, CH3, Br, etc.) which only undergo two reductions. The Hammett ρ-value for the first reduction of this 2-Xs series is 0.80, quantifying its sensitivity to substituent effects [1].

Multi-Electron Redox
Class-level inference
3 distinct reduction waves vs. 2 for non-nitrated analogs
Supports multi-electron relay studies
Cyclic voltammetry in related pyridinium systems; ΔE₁/₂ ≥ 650 mV for the additional wave.
Electrochemistry Redox Chemistry Linear Free Energy Relationships

Fungicidal Potency in Patent Literature

A patent on fungicidal compositions identifies benzoylpyridine derivatives, where a nitro group is a preferred substituent on the benzoyl ring, as highly active ingredients. The invention specifically includes compounds with a substitutable alkyl group on the pyridine ring, directly corresponding to the 6-methyl substitution. The patent discloses that these compounds, when used in combination with other fungicides, provide stable and high fungicidal effects against plant diseases [1].

Patent Fungicide Claim
Class-level inference
Qualitative preference for nitro-alkyl benzoylpyridines
Reported IP precedent for synergistic activity
Quantitative EC50 for the exact compound not directly compared.
Agricultural Chemistry Fungicide Plant Disease Control

Precursor to Thiosemicarbazone Insecticides

A foundational patent for the synthesis of 6-aryl-2-methylpyridines explicitly includes nitro as a possible aryl substituent (where Y is a halogen, nitro, etc.). The resulting pyridine compounds are key intermediates for producing biologically active 6-aryl-pyridine thiosemicarbazones with proven insecticidal activity against Lepidoptera larvae [1]. The target compound, 6-methyl-2-(4-nitrobenzoyl)pyridine, fits this exact general formula and serves as a direct precursor to these specific bioactive molecules.

Insecticide Precursor
Class-level inference
Direct precursor to patented thiosemicarbazone insecticides
Verified synthetic route to bioactive molecules
Lepidoptera larvae assay; nitro-substituted scaffold required.
Insecticide Chemistry Thiosemicarbazones Synthetic Intermediates

6-Methyl-2-(4-nitrobenzoyl)pyridine Applications


Multi-Electron Catalysis Mediator

Based on the class-level evidence of a third reduction wave unique to the nitro derivative, this compound is a prime candidate for research into molecular charge storage and redox catalysis. Its ability to accept three distinct electrons, as demonstrated in related pyridinium systems, makes it a superior model compound for studying multi-electron transfer processes compared to non-nitrated analogs [1].

Agricultural Fungicide Synergist

Patents explicitly claiming the combination of nitro-containing benzoylpyridines with other fungicides for synergistic plant disease control point to this compound's direct industrial utility. A researcher developing novel protective formulations would select this compound as a key active ingredient scaffold, as its specific substitution pattern is claimed to provide stable and high efficacy against crop diseases [2].

Lepidopteran Insecticide Intermediate

For a synthetic chemist aiming to generate a library of 6-aryl-pyridine thiosemicarbazone insecticides, this compound is a non-negotiable starting material. The patented synthesis route establishes that the 6-methyl-2-arylpyridine bearing a nitro group is the required precursor to access the final bioactive thiosemicarbazones with demonstrated insect growth-regulating properties [3].

Application
Selection Property
Validation Focus
Multi-electron catalysis research
Multi-step redox profile
Electron-transfer relay verification
Agricultural fungicide synergist studies
Nitro-methyl substitution pattern
Synergistic fungicidal activity review
Lepidopteran insecticide intermediate synthesis
6-Aryl-2-methylpyridine scaffold
Thiosemicarbazone bioactivity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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